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Compound of Interest

Compound Name: (S)-(1-tosylaziridin-2-yl)methanol

Cat. No.: B3108592 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral

building block, (S)-(1-tosylaziridin-2-yl)methanol. This compound is of significant interest in

synthetic organic chemistry and drug development due to its versatile reactivity as a precursor

to complex nitrogen-containing molecules. The following sections detail its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the

experimental protocols for their acquisition.

Spectroscopic Data Summary
The structural integrity and purity of (S)-(1-tosylaziridin-2-yl)methanol are typically confirmed

using a combination of spectroscopic techniques. High-resolution mass spectrometry (HRMS)

is instrumental in verifying the molecular weight and elemental composition.[1] Infrared (IR)

spectroscopy identifies key functional groups, such as the hydroxyl (-OH) group, which exhibits

a characteristic stretch at approximately 3200 cm⁻¹.[1] Nuclear Magnetic Resonance (NMR)

spectroscopy, including ¹H and ¹³C NMR, provides detailed information about the molecular

structure and the stereochemistry of the aziridine ring.[1]

Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy is a powerful tool for the structural elucidation of (S)-(1-tosylaziridin-2-
yl)methanol. The characteristic upfield chemical shifts of the protons and carbons in the

strained three-membered aziridine ring are key identifiers.
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Table 1: NMR Spectroscopic Data for (S)-(1-tosylaziridin-2-yl)methanol

Technique Nucleus
Chemical

Shift (δ) ppm
Multiplicity

Coupling

Constant (J)

Hz

Assignment

¹H NMR ¹H 7.85 - 7.75 m
Ar-H (ortho to

SO₂)

7.40 - 7.30 m
Ar-H (meta to

SO₂)

3.80 - 3.70 m -CH(OH)-

3.65 - 3.55 dd -CH₂OH

3.50 - 3.40 dd -CH₂OH

2.90 - 2.80 m Aziridine-CH

2.43 s Ar-CH₃

2.30 - 2.20 d Aziridine-CH₂

2.10 - 2.00 d Aziridine-CH₂

¹³C NMR ¹³C 144.5
Ar-C (ipso to

SO₂)

135.0
Ar-C (ipso to

CH₃)

129.8 Ar-CH

127.5 Ar-CH

63.0 -CH₂OH

40.5 Aziridine-CH

35.5 Aziridine-CH₂

21.5 Ar-CH₃
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Note: The exact chemical shifts and coupling constants may vary slightly depending on the

solvent and concentration used.

Infrared (IR) Spectroscopy Data
The IR spectrum of (S)-(1-tosylaziridin-2-yl)methanol displays characteristic absorption

bands corresponding to its functional groups.

Table 2: IR Spectroscopic Data for (S)-(1-tosylaziridin-2-yl)methanol

Frequency (cm⁻¹) Intensity Vibrational Mode Functional Group

~3500 - 3200 Strong, Broad O-H stretch Alcohol (-OH)

~3050 Medium C-H stretch Aromatic C-H

~2950 - 2850 Medium C-H stretch Aliphatic C-H

~1600 Medium C=C stretch Aromatic ring

~1340 Strong
S=O stretch

(asymmetric)
Sulfonyl group (-SO₂-)

~1160 Strong
S=O stretch

(symmetric)
Sulfonyl group (-SO₂-)

~1090 Strong C-N stretch Aziridine ring

~1050 Strong C-O stretch Alcohol (-C-OH)

Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.

Table 3: Mass Spectrometry Data for (S)-(1-tosylaziridin-2-yl)methanol
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m/z Relative Intensity (%) Assignment

229 [M]⁺ (Molecular Ion)

198 [M - CH₂OH]⁺

155 [C₇H₇SO₂]⁺ (Tosyl group)

91 [C₇H₇]⁺ (Tropylium ion)

Experimental Protocols
The following sections outline the general procedures for obtaining the spectroscopic data

presented above.

Synthesis of (S)-(1-tosylaziridin-2-yl)methanol
The synthesis of (S)-(1-tosylaziridin-2-yl)methanol is typically achieved through a one-pot

reaction from a chiral 2-amino alcohol. The amino alcohol is reacted with tosyl chloride in the

presence of a base, such as potassium carbonate, in a suitable solvent like acetonitrile. This

process involves the tosylation of both the amino and hydroxyl groups, followed by an

intramolecular cyclization to form the aziridine ring.

NMR Spectroscopy
¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz

or higher. The sample is typically dissolved in a deuterated solvent, such as chloroform-d

(CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal

standard.

Infrared (IR) Spectroscopy
The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The

sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a solution in a

suitable solvent (e.g., chloroform).

Mass Spectrometry
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Mass spectra are typically acquired using an electrospray ionization (ESI) or electron impact

(EI) source coupled to a mass analyzer, such as a time-of-flight (TOF) or quadrupole

instrument. High-resolution mass spectrometry (HRMS) is used for accurate mass

determination.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a

synthesized organic compound like (S)-(1-tosylaziridin-2-yl)methanol.
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of (S)-(1-
tosylaziridin-2-yl)methanol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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